

8-Nitro-7-quinolinecarboxaldehyde: A Technical Review of a Versatile Synthetic Intermediate

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Compound of Interest

Compound Name: 8-Nitro-7-quinolinecarboxaldehyde

Cat. No.: B180672

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For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitro-7-quinolinecarboxaldehyde is a substituted quinoline derivative that holds potential as a valuable intermediate in the fields of medicinal chemistry and materials science. Its unique structure, featuring both a nitro group and an aldehyde functional group on the quinoline scaffold, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive review of the available literature on **8-Nitro-7-quinolinecarboxaldehyde**, including its chemical properties, potential applications, and plausible synthetic approaches. Due to a notable scarcity of primary research articles specifically detailing this compound, this review draws upon data from chemical suppliers and analogous synthetic procedures for structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of **8-Nitro-7-quinolinecarboxaldehyde** is presented in Table 1. This data is aggregated from various chemical supplier catalogs.

Table 1: Physicochemical Properties of **8-Nitro-7-quinolinecarboxaldehyde**

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₆ N ₂ O ₃	[1][2]
Molecular Weight	202.17 g/mol	[1]
CAS Number	101327-87-1	[1]
Appearance	Light yellow to brown crystalline powder	[2]
Melting Point	178-182 °C	[3]
Purity	>98.0% (GC)	[2]
Solubility	No data available	
Storage Conditions	Store in a cool, dry place	[3]

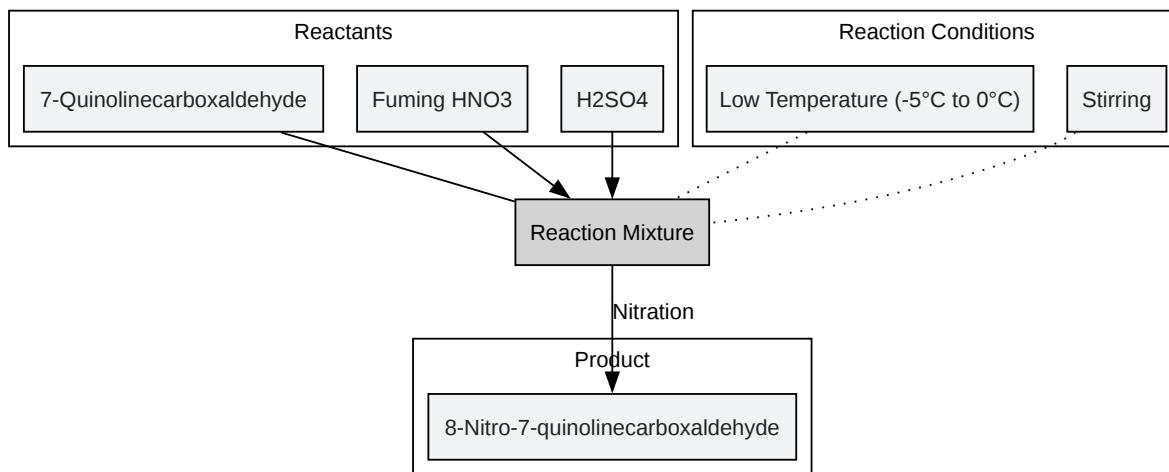
Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **8-Nitro-7-quinolinecarboxaldehyde** are not readily available in the published scientific literature. However, a plausible synthetic route can be inferred from procedures reported for analogous compounds, such as the synthesis of 7-Methyl-8-nitroquinoline.[4] The key transformation would likely involve the nitration of a 7-substituted quinoline precursor.

Plausible Synthetic Approach: Nitration of 7-Quinolinecarboxaldehyde

A potential method for the synthesis of **8-Nitro-7-quinolinecarboxaldehyde** involves the direct nitration of 7-quinolinecarboxaldehyde. This approach is analogous to the nitration of 7-methylquinoline to selectively yield 7-methyl-8-nitroquinoline.[4]

Reaction Scheme:



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Figure 1: Plausible synthetic workflow for **8-Nitro-7-quinolinecarboxaldehyde**.

Detailed Experimental Protocol (Analogous to the synthesis of 7-Methyl-8-nitroquinoline[4]):

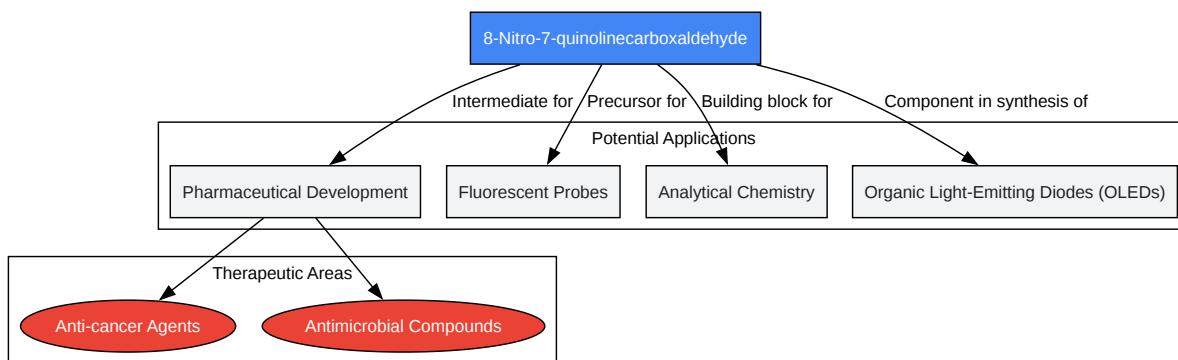
- Preparation of the Nitrating Mixture: A solution of fuming nitric acid in concentrated sulfuric acid is prepared and cooled to -5 °C.
- Reaction Setup: 7-Quinolinecarboxaldehyde is dissolved in concentrated sulfuric acid and the solution is cooled to -5 °C with mechanical stirring.
- Addition of Nitrating Agent: The pre-cooled nitrating mixture is added dropwise to the stirred solution of 7-quinolinecarboxaldehyde, maintaining the temperature at or below 0 °C.
- Reaction Monitoring: After the addition is complete, the reaction mixture is stirred for a specified period (e.g., 40 minutes), allowing the reaction to proceed to completion. The progress can be monitored by thin-layer chromatography (TLC).
- Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

- Purification: The precipitate is collected by filtration, washed with water to remove residual acid, and then purified, for example, by recrystallization from a suitable solvent (e.g., ethanol) to yield pure **8-Nitro-7-quinolinecarboxaldehyde**.

Note: This protocol is hypothetical and would require optimization for the specific substrate. Appropriate safety precautions must be taken when handling strong acids and nitrating agents.

Potential Applications and Biological Significance

While specific biological data for **8-Nitro-7-quinolinecarboxaldehyde** is lacking, its chemical structure suggests several potential areas of application, primarily as a synthetic intermediate. The quinoline core is a well-established pharmacophore found in numerous drugs with a wide range of biological activities.^[5] The nitro group and the aldehyde functionality provide reactive handles for further chemical modifications, allowing for the generation of diverse molecular libraries for drug discovery and other applications.^{[6][7]}



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Figure 2: Potential applications derived from the structure of **8-Nitro-7-quinolinecarboxaldehyde**.

Based on information from chemical suppliers and the known activities of related quinoline derivatives, potential applications include:

- **Pharmaceutical Development:** As a key intermediate in the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.[6] The nitro group can be reduced to an amine, providing a point for further derivatization, while the aldehyde can be converted into various other functional groups or used in condensation reactions to build larger molecular scaffolds.
- **Fluorescent Probes:** The quinoline nucleus is known to be a component of some fluorescent molecules. Derivatization of **8-Nitro-7-quinolinecarboxaldehyde** could lead to the development of novel fluorescent probes for biological imaging.[6]
- **Analytical Chemistry:** The compound could be used in the synthesis of reagents for the detection and quantification of specific analytes.[6]
- **Materials Science:** There is potential for its use as a building block in the synthesis of materials with interesting electronic properties, such as those used in Organic Light-Emitting Diodes (OLEDs).[8]

Signaling Pathways and Mechanism of Action

There is no information available in the current literature regarding the interaction of **8-Nitro-7-quinolinecarboxaldehyde** with any biological signaling pathways or its specific mechanism of action. Research into the biological activities of its derivatives would be necessary to elucidate any potential therapeutic effects and the underlying molecular mechanisms.

Conclusion and Future Directions

8-Nitro-7-quinolinecarboxaldehyde is a chemical intermediate with significant potential for applications in drug discovery and materials science. While its physicochemical properties are documented by chemical suppliers, a notable gap exists in the primary scientific literature regarding its synthesis, reactivity, and biological activity. The plausible synthetic route presented here, based on analogous reactions, offers a starting point for researchers interested in working with this compound.

Future research should focus on:

- The development and optimization of a reliable synthetic protocol for **8-Nitro-7-quinolinecarboxaldehyde**.
- Exploration of its reactivity, particularly the transformations of the nitro and aldehyde groups, to generate libraries of novel derivatives.
- Systematic evaluation of the biological activities of these derivatives against a range of therapeutic targets, including cancer cell lines and microbial pathogens.

Such studies will be crucial to unlocking the full potential of **8-Nitro-7-quinolinecarboxaldehyde** as a valuable tool for innovation in science and medicine.

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